BenchChemオンラインストアへようこそ!

Tolrestat-d3

Aldose Reductase Inhibition Enzyme Assay Diabetic Complications

To achieve regulatory-compliant data in bioanalytical studies, Tolrestat-d3 is the only acceptable option. Its +3 Da mass shift from the analyte, Tolrestat, resolves co-elution issues, allowing for precise correction of ion suppression and extraction loss. Do not use unlabeled Tolrestat, which is indistinguishable from the target, or structural analogs, which fail to fully correct matrix effects. This specific deuterated form ensures pharmacokinetic accuracy. Confirm lot-specific isotopic enrichment and request your quote today.

Molecular Formula C₁₆H₁₁D₃F₃NO₃S
Molecular Weight 360.37
Cat. No. B1162484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolrestat-d3
SynonymsAY 27773-d3;  Alredase-d3;  Lorestat-d3;  Tolrestatin-d3;  N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-d3-glycine;  2-(6-Methoxy-N-methyl-d3-5-(trifluoromethyl)naphthalene-1-carbothioamido)acetic Acid
Molecular FormulaC₁₆H₁₁D₃F₃NO₃S
Molecular Weight360.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolrestat-d3 for Bioanalysis: A Deuterated Internal Standard for Quantifying Aldose Reductase Inhibition


Tolrestat-d3 is the stable isotope-labeled (deuterated) analogue of Tolrestat, a potent, orally active aldose reductase inhibitor (IC50: 35 nM) [1]. The compound is characterized by the replacement of three protium (¹H) atoms with deuterium (²H) on the N-methylglycine moiety . Its molecular formula is C₁₆H₁₁D₃F₃NO₃S and its molecular weight is 360.37 . As an isotopically labeled internal standard (SIL-IS), it is chemically and physically nearly identical to its unlabeled counterpart (Tolrestat), differing only by a mass shift of +3 Da . This mass difference makes it ideally suited for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where it serves as a critical tool for correcting for matrix effects, extraction losses, and ionization variability [2].

Why Generic Tolrestat Cannot Be Substituted for Tolrestat-d3 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of a stable isotopically labeled internal standard (SIL-IS) like Tolrestat-d3 is not interchangeable with its unlabeled form (Tolrestat) or a structural analog. Unlabeled Tolrestat cannot be used as an internal standard because it co-elutes with and is indistinguishable from the target analyte by mass spectrometry, providing no ability to correct for variability in sample preparation or instrument response [1]. Structural analogs, while sometimes employed, fail to fully compensate for matrix effects and extraction recovery differences because their physicochemical properties (e.g., ionization efficiency, retention time) differ from the analyte [1]. In contrast, Tolrestat-d3 exhibits near-identical behavior to the analyte during sample preparation and chromatography but is resolved by its distinct mass-to-charge ratio (m/z), thereby enabling precise and accurate quantification . The following quantitative evidence demonstrates where the specific properties of Tolrestat-d3 provide a measurable advantage.

Tolrestat-d3 Quantitative Differentiation Evidence for Method Development and Procurement


Potency Benchmarking: Tolrestat's IC50 Against Aldose Reductase Informs Assay Design

Tolrestat-d3 is the isotopically labeled form of Tolrestat, a potent aldose reductase inhibitor. The unlabeled parent compound, Tolrestat, demonstrates an IC50 of 23.9 nM against aldose reductase, as determined in a standardized bioassay . This potency is comparable to or greater than other clinically investigated aldose reductase inhibitors (ARIs) in its class. For instance, in the same assay system, Sorbinil exhibited an IC50 of 700 nM, Zopolrestat an IC50 of 4.8 nM, and Fidarestat an IC50 of 9.0 nM . These data establish the required dynamic range for an LC-MS/MS method using Tolrestat-d3 as an internal standard, which must accurately quantify Tolrestat concentrations down to the low nanomolar level to be relevant for in vitro and in vivo studies.

Aldose Reductase Inhibition Enzyme Assay Diabetic Complications

Mass Spectrometric Resolution: Tolrestat-d3 Provides a +3 Da Mass Shift for Accurate Quantitation

Tolrestat-d3 is designed to function as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tolrestat by LC-MS/MS. The substitution of three hydrogen atoms with deuterium results in a molecular weight increase from 357.35 g/mol (Tolrestat) to 360.37 g/mol (Tolrestat-d3), a mass difference of +3 Da . This shift is generally considered the minimum required for robust MS resolution of a small-molecule analyte (MW <1000) to prevent spectral overlap from natural isotopic abundance . In comparison, a non-labeled structural analog would lack this co-eluting, isobaric property and would not correct for matrix-specific ionization suppression or enhancement, a primary source of quantitative error in LC-MS/MS [1]. The use of a SIL-IS like Tolrestat-d3 is the gold standard for achieving the highest levels of accuracy and precision in bioanalytical method validation.

LC-MS/MS Bioanalysis Internal Standard

In Vivo Correlation: Tolrestat's Pharmacokinetic Profile Informs Experimental Design and Dosing

The pharmacokinetic (PK) properties of the parent drug, Tolrestat, are essential for designing in vivo studies. In rats, Tolrestat demonstrated a bioavailability of 81% and a terminal elimination half-life of 3.5 hours following oral administration [1]. In dogs, bioavailability was 68% with a half-life of 11 hours [1]. These parameters vary significantly across species, a common challenge in preclinical development. While a different ARI like Sorbinil may have a distinct PK profile, the key differential is that a validated LC-MS/MS method using Tolrestat-d3 as an internal standard provides the analytical precision required to generate reliable, cross-study comparable PK data for Tolrestat itself. This enables confident assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics In Vivo Pharmacology Diabetes

Optimal Use Cases for Tolrestat-d3 in Pharmaceutical R&D and Bioanalytical Services


Development and Validation of LC-MS/MS Methods for Quantifying Tolrestat in Preclinical Pharmacokinetic Studies

Tolrestat-d3 is the critical internal standard for developing sensitive, accurate, and reproducible LC-MS/MS assays to measure Tolrestat concentrations in biological matrices (e.g., plasma, serum, tissue homogenates) from preclinical species [1]. Its near-identical physicochemical properties to the analyte minimize variability from sample extraction and ionization, enabling the method to meet regulatory guidelines for bioanalytical method validation (e.g., FDA, EMA) with high precision and accuracy [1].

Quantitative Bioanalysis for In Vivo Efficacy Studies of Aldose Reductase Inhibitors

In studies evaluating the therapeutic effects of Tolrestat in animal models of diabetic complications (e.g., neuropathy, retinopathy), Tolrestat-d3 enables precise quantitation of the drug in circulation and target tissues [2]. This allows researchers to establish robust pharmacokinetic/pharmacodynamic (PK/PD) relationships, correlating drug exposure with observed pharmacodynamic endpoints like reduction in nerve sorbitol levels or prevention of basement membrane thickening [3].

Investigative Studies into Drug-Drug Interactions (DDI) or Comparative Pharmacology

Tolrestat-d3 is an essential tool for laboratories conducting DDI studies or comparing the ADME properties of Tolrestat with other aldose reductase inhibitors (e.g., Zopolrestat, Fidarestat) or with new chemical entities . Its use ensures that any observed differences in parent drug exposure are due to biological or pharmacological interactions, rather than analytical variability. The data generated can support lead optimization and candidate selection in drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tolrestat-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.